3-Bromoquinoline: A Comprehensive Technical Guide for Researchers
3-Bromoquinoline: A Comprehensive Technical Guide for Researchers
Abstract: 3-Bromoquinoline is a versatile heterocyclic compound of significant interest in medicinal chemistry, organic synthesis, and materials science. Its unique chemical structure, characterized by a bromine atom at the 3-position of the quinoline (B57606) ring, imparts specific reactivity that makes it a valuable intermediate for the synthesis of a wide array of functionalized molecules. This technical guide provides an in-depth overview of the CAS number, physicochemical properties, synthesis, reactivity, and applications of 3-bromoquinoline, tailored for researchers, scientists, and professionals in drug development.
Compound Identification and Chemical Structure
3-Bromoquinoline is systematically known as 3-bromo-1-azanaphthalene.[1] Its identity is uniquely defined by the CAS Registry Number 5332-24-1.[1][2][3][4]
| Identifier | Value |
| CAS Number | 5332-24-1[1][2][3][4] |
| Molecular Formula | C₉H₆BrN[2][3][4] |
| Molecular Weight | 208.05 g/mol [2][4] |
| IUPAC Name | 3-bromoquinoline[2] |
| Synonyms | 3-Bromo-1-azanaphthalene[1] |
| MDL Number | MFCD00006767[1][3] |
| EC Number | 226-237-1[2] |
| PubChem CID | 21413[2][3] |
Physicochemical Properties
3-Bromoquinoline is typically a light yellow liquid at room temperature.[2][3][5] Its key physical and chemical properties are summarized in the table below for easy reference and comparison.
| Property | Value |
| Appearance | Colorless to light yellow liquid[5] |
| Melting Point | 13-15 °C[1][2][5][6] |
| Boiling Point | 274-276 °C[1][5] |
| Density | 1.533 g/mL at 25 °C[1][5] |
| Refractive Index (n20/D) | 1.664[1] |
| Flash Point | >110 °C[1][7] |
| Purity | ≥95% to >98% (GC)[1] |
| Storage Temperature | 0-8°C, under inert gas, protected from light and air[3] |
Synthesis of 3-Bromoquinoline
The synthesis of 3-bromoquinoline can be achieved through various synthetic routes. One notable method involves the reaction of a substituted aniline (B41778) compound with an intermediate derived from 1,1,3,3-tetramethoxypropane (B13500) and bromine.[8] Another approach is the heating of quinoline perbromide at 180°C.[5][9] A regioselective synthesis has also been developed via a formal [4+2] cycloaddition between an N-aryliminium ion and a 1-bromoalkyne.[10]
General Experimental Protocol for Regioselective Synthesis
The following is a generalized procedure based on the acid-promoted rearrangement of arylmethyl azides for the synthesis of 3-bromoquinoline derivatives.[10]
-
An arylmethyl azide (B81097) (1.0 equivalent) is placed in a round-bottom flask under an argon atmosphere.
-
Dry dichloroethane (DCE) is added to dissolve the azide (at a concentration of approximately 0.14 mmol/mL).[10]
-
Trifluoromethanesulfonic acid (TfOH) (1.0 equivalent) is added to the solution, and the mixture is stirred for 5 minutes at room temperature.[10]
-
A haloacetylene, such as bromophenylacetylene (2.0 equivalents), is then added to the reaction mixture.[10]
-
The reaction is stirred overnight at room temperature.[10]
-
Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[10]
-
The aqueous layer is extracted with ethyl acetate (B1210297) (EtOAc).[10]
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (B86663) (Na₂SO₄), filtered, and concentrated under reduced pressure to yield the crude product.[10]
-
The crude dihydroquinoline intermediate is then oxidized using 1.0 equivalent of 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) in ethyl acetate to afford the final 3-bromoquinoline product.[10]
Caption: A workflow diagram illustrating the regioselective synthesis of 3-bromoquinoline derivatives.
Chemical Reactivity and Key Reactions
The bromine atom at the 3-position of the quinoline ring is the primary site of reactivity, enabling a variety of chemical transformations. 3-Bromoquinoline is known to participate in several important classes of reactions.
-
Bromine-Magnesium Exchange: It can undergo a bromine-magnesium exchange reaction with lithium tributylmagnesate, which can then be quenched with various electrophiles to introduce new functional groups at the 3-position.[5]
-
Nucleophilic Substitution: The bromo group can be displaced by nucleophiles. For instance, 3-aminoquinoline (B160951) can be obtained by heating 3-bromoquinoline with liquid ammonia (B1221849) in the presence of a copper catalyst.[11]
-
Cross-Coupling Reactions: 3-Bromoquinoline is a valuable substrate for various cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.[7][12] This allows for the introduction of aryl or other organic moieties.
-
Cyanation: The bromo group can be converted to a cyano group by heating with copper cyanide, yielding 3-cyanoquinoline.[11]
References
- 1. 5332-24-1 Cas No. | 3-Bromoquinoline | Apollo [store.apolloscientific.co.uk]
- 2. 3-Bromoquinoline | C9H6BrN | CID 21413 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. scbt.com [scbt.com]
- 5. 3-Bromoquinoline | 5332-24-1 [chemicalbook.com]
- 6. fishersci.com [fishersci.com]
- 7. 3-Bromoquinoline | 5332-24-1 | FB15276 | Biosynth [biosynth.com]
- 8. Synthesis method of 3-bromoquinoline compound - Eureka | Patsnap [eureka.patsnap.com]
- 9. 3-Bromoquinoline | 5332-24-1 [amp.chemicalbook.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. jptcp.com [jptcp.com]
